Conformational Locking: Syn Orientation of N–H Bond to Ortho-Nitro Group
In the crystal structure of 2-Nitro-N-phenylbenzenesulfonamide, the N–H bond in the –SO₂–NH– fragment adopts a syn conformation relative to the ortho-nitro group on the sulfonylbenzene ring [1]. This orientation is in direct contrast to the para-nitro analog (4-Nitro-N-phenylbenzenesulfonamide), where the N–H bond is trans to the nitro group due to the para substitution [2]. The syn conformation enables an intramolecular N–H⋯O hydrogen bond (S(7) motif) that is absent in the para isomer [1][2].
| Evidence Dimension | Conformation of N–H bond relative to nitro group |
|---|---|
| Target Compound Data | Syn conformation; intramolecular N–H⋯O hydrogen bond (S(7) motif) |
| Comparator Or Baseline | 4-Nitro-N-phenylbenzenesulfonamide: trans conformation; no intramolecular N–H⋯O hydrogen bond |
| Quantified Difference | Qualitative conformational difference; presence vs. absence of S(7) motif |
| Conditions | Single-crystal X-ray diffraction at 296 K |
Why This Matters
The syn conformation and associated intramolecular hydrogen bond rigidify the sulfonamide moiety, which can influence the compound's reactivity in base-promoted intramolecular nucleophilic aromatic substitution reactions used for heterocycle synthesis.
- [1] Chaithanya, U., Foro, S., & Gowda, B. T. (2012). 2-Nitro-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2651. https://doi.org/10.1107/S1600536812034265 View Source
- [2] Chaithanya, U., Foro, S., & Gowda, B. T. (2012). 4-Nitro-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2650. https://doi.org/10.1107/S1600536812037798 View Source
